![molecular formula C31H32N4O4 B14168405 1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] CAS No. 95238-54-3](/img/structure/B14168405.png)
1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanediyldibenzene core with two 3-(4-ethoxyphenyl)urea groups attached, making it a bis-urea derivative. The presence of ethoxyphenyl groups enhances its chemical reactivity and potential for forming hydrogen bonds, which is crucial for its applications in catalysis and material science.
Méthodes De Préparation
The synthesis of 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] typically involves a multi-step process. One common method starts with the reaction of methanediyldibenzene with 4-ethoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize costs. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and consistency in large-scale production.
Analyse Des Réactions Chimiques
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced urea derivatives.
Substitution: The ethoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various oxidized, reduced, or substituted urea derivatives.
Applications De Recherche Scientifique
1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions that can be used in catalysis and material science.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and designing new drugs.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] exerts its effects is primarily through its ability to form strong hydrogen bonds and coordinate with metal ions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in catalysis and material science. The molecular targets and pathways involved depend on the specific application, but generally include interactions with metal ions, proteins, and other organic molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-(Methanediyldibenzene-4,1-diyl)bis[3-(4-ethoxyphenyl)urea] include other bis-urea derivatives such as:
- 1,1’-(Ethane-1,2-diyl)bis[3-phenylthiourea]
- 1,1’-(Propane-1,3-diyl)bis[3-phenylthiourea]
- 1,1’-(Butane-1,4-diyl)bis[3-phenylthiourea]
These compounds share a similar bis-urea structure but differ in the length and type of the central alkyl chain and the nature of the substituents on the urea groups
Propriétés
Numéro CAS |
95238-54-3 |
|---|---|
Formule moléculaire |
C31H32N4O4 |
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)-3-[4-[[4-[(4-ethoxyphenyl)carbamoylamino]phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C31H32N4O4/c1-3-38-28-17-13-26(14-18-28)34-30(36)32-24-9-5-22(6-10-24)21-23-7-11-25(12-8-23)33-31(37)35-27-15-19-29(20-16-27)39-4-2/h5-20H,3-4,21H2,1-2H3,(H2,32,34,36)(H2,33,35,37) |
Clé InChI |
CHAGDSUGZPDLHG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


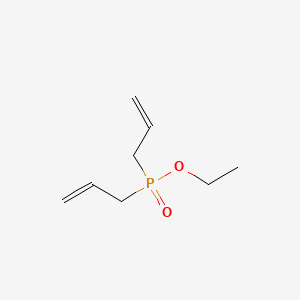

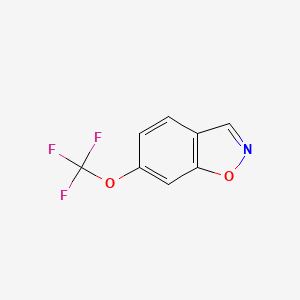
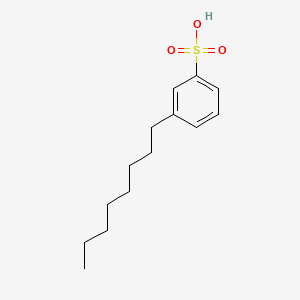
![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)
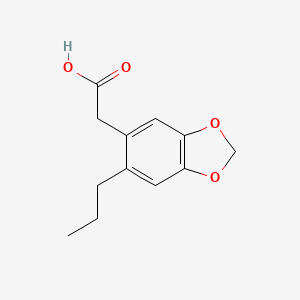
![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)
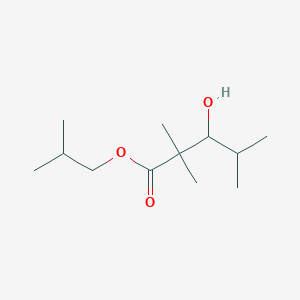
![4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole](/img/structure/B14168376.png)
![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)

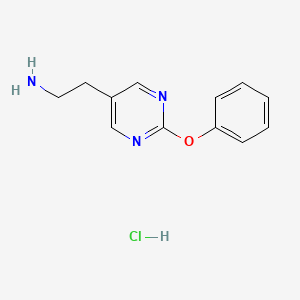
![N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide](/img/structure/B14168389.png)
